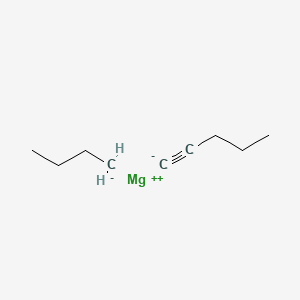
magnesium;butane;pent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;butane;pent-1-yne is a compound that combines magnesium, butane, and pent-1-yne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of magnesium;butane;pent-1-yne typically involves the alkylation of acetylide anions. This process includes the reaction of an acetylide ion with an alkyl halide, forming a new carbon-carbon bond . The reaction conditions often require a strong base, such as sodium amide in ammonia, to facilitate the formation of the acetylide ion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar alkylation reactions. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;butane;pent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The acetylide ion can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, hydrogen, and strong bases like sodium amide. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions include alkanes, alkenes, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Magnesium;butane;pent-1-yne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of magnesium;butane;pent-1-yne involves its ability to form strong carbon-carbon bonds through nucleophilic substitution reactions. The acetylide ion, formed by deprotonation of the terminal alkyne, attacks electrophilic carbon atoms in alkyl halides, leading to the formation of new carbon-carbon bonds . This mechanism is crucial in various synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other alkynes and alkyl magnesium halides. Examples are ethyne, propyne, and butylmagnesium bromide .
Propriétés
Numéro CAS |
105825-98-7 |
|---|---|
Formule moléculaire |
C9H16Mg |
Poids moléculaire |
148.53 g/mol |
Nom IUPAC |
magnesium;butane;pent-1-yne |
InChI |
InChI=1S/C5H7.C4H9.Mg/c1-3-5-4-2;1-3-4-2;/h3,5H2,1H3;1,3-4H2,2H3;/q2*-1;+2 |
Clé InChI |
IMYXXVNFACRBNG-UHFFFAOYSA-N |
SMILES canonique |
CCC[CH2-].CCCC#[C-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
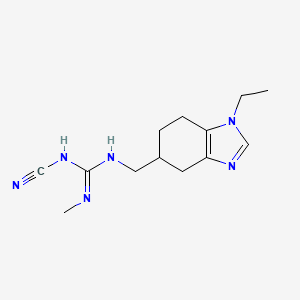
![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
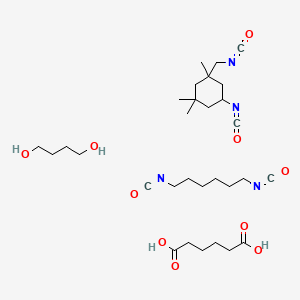
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)

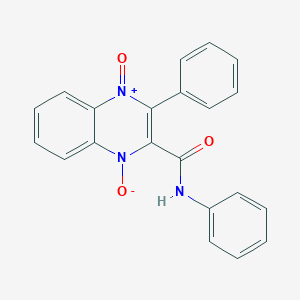
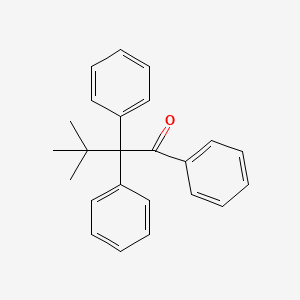
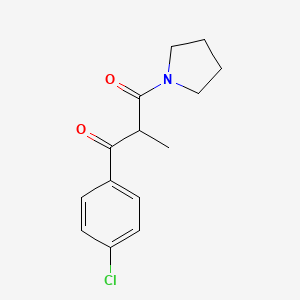
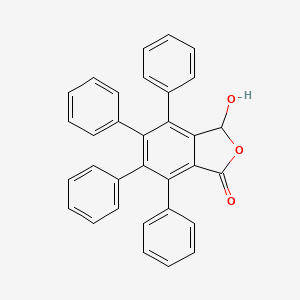
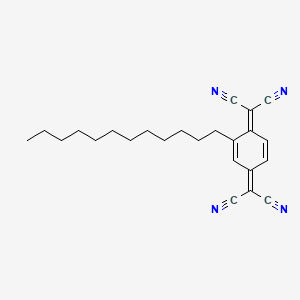
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)

